ICI 192605

Übersicht

Beschreibung

Es hemmt die Plättchenaggregation und kann die Wirkungen von Vasokonstriktoren wie Thromboxan A2 oder Prostaglandin D2 umkehren . Diese Verbindung wurde von AstraZeneca entwickelt und hat bedeutende Anwendungen in der wissenschaftlichen Forschung, insbesondere bei der Untersuchung der Plättchenaggregation und Vasokonstriktion .

Herstellungsmethoden

Die Synthese von ICI 192605 umfasst mehrere SchritteDie Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern . Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert, folgen aber wahrscheinlich ähnlichen Synthesewegen mit Optimierungen für die Großproduktion.

Wissenschaftliche Forschungsanwendungen

ICI 192605 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird verwendet, um die Mechanismen der Thromboxan A2-Rezeptorantagonisierung und die Auswirkungen auf die Plättchenaggregation zu untersuchen.

Biologie: Die Verbindung wird in biologischen Studien verwendet, um die Rolle von Thromboxan A2 in verschiedenen physiologischen Prozessen zu verstehen.

Medizin: this compound wird wegen seiner potenziellen therapeutischen Anwendungen bei Erkrankungen untersucht, die mit übermäßiger Plättchenaggregation und Vasokonstriktion einhergehen.

Wirkmechanismus

This compound entfaltet seine Wirkung durch Antagonisierung des Thromboxan A2-Rezeptors. Dieser Rezeptor ist an der Plättchenaggregation und Vasokonstriktion beteiligt. Durch die Blockierung dieses Rezeptors hemmt this compound die Plättchenaggregation und kehrt die durch Thromboxan A2 und Prostaglandin D2 induzierte Vasokonstriktion um . Die molekularen Zielstrukturen umfassen den Thromboxan A2-Rezeptor und assoziierte Signalwege.

Wirkmechanismus

Target of Action

ICI 192605, also known as “6-(2-(2-Chlorophenyl-4-hydroxyphenyl)-1,3-dioxan-5-yl)hexenoic acid” or “Ici-192605”, is a potent antagonist of the thromboxane A2 receptor (TXA2R) . The TXA2R is a cell signaling prostaglandin .

Mode of Action

This compound interacts with the TXA2R, blocking its function . This interaction inhibits the contraction of isolated guinea pig trachea induced by U-46619 , a stable synthetic analog of thromboxane A2.

Biochemical Pathways

The TXA2R is part of the prostaglandin pathway . Thromboxane A2 (TXA2) is a potent stimulator of platelet aggregation . By antagonizing the TXA2R, this compound can inhibit platelet aggregation and reverse the effects of vasoconstrictors such as TXA2 .

Pharmacokinetics

Its solubility in dmso is reported to be at least 20 mg/ml , which may influence its bioavailability.

Result of Action

By blocking the TXA2R, this compound can reverse vasoconstriction induced by inhibition of NO production by L-NEMA, which leads to an increase in TXA2 release . This suggests that this compound may have potential therapeutic applications in conditions characterized by vasoconstriction and platelet aggregation.

Action Environment

It is known that the compound is stable at room temperature , which may have implications for its storage and handling.

Biochemische Analyse

Biochemical Properties

ICI 192605 plays a significant role in biochemical reactions, particularly those involving the thromboxane A2 receptor . It interacts with this receptor, blocking its activity and thereby inhibiting platelet aggregation . The nature of these interactions is antagonistic, with this compound preventing the receptor from exerting its typical effects .

Cellular Effects

In terms of cellular effects, this compound has been shown to reverse vasoconstriction induced by inhibition of NO production by L-NEMA, which leads to an increase in TXA2 release . This suggests that it may have a significant impact on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the thromboxane A2 receptor, thereby preventing the receptor from interacting with its natural ligands . This can lead to changes in gene expression and cellular function, as the thromboxane A2 receptor is involved in a variety of cellular processes .

Temporal Effects in Laboratory Settings

Given its role as a receptor antagonist, it is likely that its effects would be observed shortly after administration and would persist for as long as the compound remains in the system .

Metabolic Pathways

Given its role as a thromboxane A2 receptor antagonist, it is likely that it is involved in the metabolism of thromboxane A2 and related compounds .

Transport and Distribution

Given its hydrophobic nature, it is likely that it is able to freely diffuse across cell membranes .

Subcellular Localization

Given its role as a receptor antagonist, it is likely that it is found in the vicinity of the cell membrane, where the thromboxane A2 receptor is located .

Vorbereitungsmethoden

The synthesis of ICI 192605 involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

ICI 192605 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Chlorphenylgruppe.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und Nucleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

ICI 192605 ist aufgrund seiner starken antagonistischen Wirkungen auf den Thromboxan A2-Rezeptor einzigartig. Ähnliche Verbindungen umfassen:

Ridogrel: Ein weiterer Thromboxan A2-Rezeptorantagonist mit ähnlichen Anwendungen.

IC 261: Eine Verbindung mit ähnlichen rezeptorantagonistischen Eigenschaften.

Diese Verbindungen teilen ähnliche Wirkmechanismen, können sich aber in ihrer Potenz, Spezifität und pharmakokinetischen Eigenschaften unterscheiden.

Eigenschaften

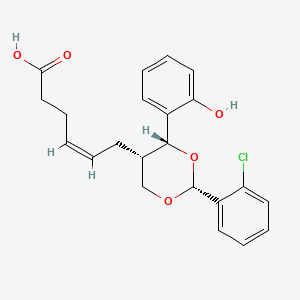

IUPAC Name |

(Z)-6-[(2R,4R,5S)-2-(2-chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClO5/c23-18-11-6-4-9-16(18)22-27-14-15(8-2-1-3-13-20(25)26)21(28-22)17-10-5-7-12-19(17)24/h1-2,4-7,9-12,15,21-22,24H,3,8,13-14H2,(H,25,26)/b2-1-/t15-,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUIENZXNGAHQI-YGPRPMEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC(O1)C2=CC=CC=C2Cl)C3=CC=CC=C3O)CC=CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](O[C@@H](O1)C2=CC=CC=C2Cl)C3=CC=CC=C3O)C/C=C\CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801026087 | |

| Record name | (Z)-6-[(2R,4R,5S)-2-(2-Chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117621-64-4 | |

| Record name | rel-(4Z)-6-[(2R,4R,5S)-2-(2-Chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]-4-hexenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117621-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ICI 192605 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117621644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-6-[(2R,4R,5S)-2-(2-Chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 117621-64-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ICI-192605 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ9418XA31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ICI 192605 interact with its target, the thromboxane A2 receptor?

A1: this compound acts as a competitive antagonist at the thromboxane prostanoid (TP) receptor, specifically targeting the TP receptor subtype. [, , , , , , , , , , , , ] It binds to the receptor, preventing the binding of thromboxane A2 (TxA2), a potent vasoconstrictor and platelet aggregator. [, , , , , , , , , , , , ] This competitive inhibition effectively blocks the downstream effects of TxA2, including vasoconstriction, platelet aggregation, and airway hyperreactivity. [, , , , , , , , , , , , ]

Q2: What are the downstream effects of this compound in different biological systems?

A2: By antagonizing TP receptors, this compound demonstrates various effects:

- Vascular Smooth Muscle: Inhibition of TxA2-mediated vasoconstriction, leading to vasodilation and potentially improved blood flow in specific vascular beds. [, , , , , , , , , , , , ]

- Platelets: Reduction of TxA2-induced platelet aggregation, potentially contributing to antithrombotic effects. [, , , , , , , , , , , , ]

- Airways: Attenuation of TxA2-mediated bronchoconstriction and potentially reduced airway hyperresponsiveness. [, , , , , , , , , , , , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C22H23ClO4, and its molecular weight is 386.86 g/mol. [, ]

Q4: Is there any available spectroscopic data on this compound?

A4: While specific spectroscopic data was not detailed within the provided research articles, standard characterization techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy would have been employed to confirm the structure and purity of this compound during its synthesis and characterization.

Q5: What is known about the material compatibility and stability of this compound?

A5: The provided research focuses primarily on the pharmacological effects of this compound. While information regarding material compatibility and stability under various conditions is limited within these studies, researchers likely considered these factors during experimental design and drug formulation for in vivo studies.

Q6: How does modifying the structure of this compound influence its activity?

A6: Research on structural analogs of this compound reveals key structural features essential for its activity:

- 1,3-Dioxane ring: This moiety appears crucial for binding to the TP receptor, as evidenced by the activity of similar compounds containing this structure. [, ]

- Side Chain Length: Modifications to the length of the side chain attached to the dioxane ring can affect potency. For example, shortening the chain from a heptenoic acid to a hexenoic acid did not significantly alter TP receptor antagonist potency. []

- Substituents: The presence and position of substituents on the aromatic rings can influence interactions with the TP receptor and, consequently, the compound's potency and selectivity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.